molecular formula C20H19N3OS B2378866 (Z)-3-allyl-5-benzyl-2-((E)-benzylidenehydrazono)thiazolidin-4-one CAS No. 301227-82-7

(Z)-3-allyl-5-benzyl-2-((E)-benzylidenehydrazono)thiazolidin-4-one

Cat. No. B2378866
CAS RN: 301227-82-7
M. Wt: 349.45
InChI Key: UAUVPRONXAAGKY-VHCHDEHKSA-N
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Description

“(Z)-3-allyl-5-benzyl-2-((E)-benzylidenehydrazono)thiazolidin-4-one” is a derivative of thiazolidin-4-one, which is an important heterocyclic ring system of a pharmacophore and a privileged scaffold in medicinal chemistry . Thiazolidin-4-one derivatives have been the subject of extensive research and current scientific literature reveals that these compounds have shown significant anticancer activities .


Synthesis Analysis

Thiazolidin-4-one derivatives have been synthesized using various synthetic strategies . Most recently, various synthetic strategies have been developed by researchers to get various thiazolidin-4-one derivatives . In this review, the authors highlight the various synthetic, green, and nanomaterial-based synthesis routes of thiazolidin-4-ones .


Molecular Structure Analysis

The molecular structure of thiazolidin-4-one derivatives is susceptible to modification in Positions 2, 3, and 5 . Such modifications capacitate the search for new compounds with desired activity .


Chemical Reactions Analysis

Thiazolidin-4-one derivatives show a wide range of biological activities, such as: antidiabetic, antioxidant, antitubercular, antimicrobial, anticonvulsant, anticancer, antiprotozoal, and anti-inflammatory activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiazolidin-4-one derivatives are influenced by the presence of sulfur in the heterocyclic ring, which enhances their pharmacological properties .

Scientific Research Applications

Anticancer Activity

Thiazolidin-4-one derivatives, including the compound , have shown significant anticancer activities . They inhibit various enzymes and cell lines, contributing to their role in anticancer activity .

Antidiabetic Activity

Thiazolidin-4-one derivatives have been reported to have antidiabetic properties . This makes them potential candidates for the development of new therapeutic agents for diabetes.

Antioxidant Activity

These compounds also exhibit antioxidant activity , which is crucial in protecting the body from damage by free radicals.

Antitubercular Activity

Thiazolidin-4-one derivatives have shown antitubercular activity , indicating their potential use in the treatment of tuberculosis.

Antimicrobial Activity

The antimicrobial properties of thiazolidin-4-one derivatives make them effective against a variety of microbial infections .

Antiviral Activity

Some research suggests that the overall hydrophobicity and the steric and electronic properties of the 3-hetero-aryl moiety’s meta- and parasubstituents on thiazolidin-4-one can result in a significant increase in antiviral activity .

Anti-inflammatory and Anticonvulsant Activities

Thiazolidin-4-one derivatives have demonstrated anti-inflammatory and anticonvulsant activities , making them potential candidates for the treatment of inflammation and seizure disorders.

Antiprotozoal Activity

Lastly, these compounds have shown antiprotozoal activity , suggesting their potential use in the treatment of diseases caused by protozoa.

Future Directions

The future directions in the research of thiazolidin-4-one derivatives include the development of innovative anticancer agents . The detailed description of the existing modern standards in the field presented in this article may be interesting and beneficial to the scientists for further exploration of these heterocyclic compounds as possible anticancer agents .

properties

IUPAC Name

(2Z)-5-benzyl-2-[(E)-benzylidenehydrazinylidene]-3-prop-2-enyl-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3OS/c1-2-13-23-19(24)18(14-16-9-5-3-6-10-16)25-20(23)22-21-15-17-11-7-4-8-12-17/h2-12,15,18H,1,13-14H2/b21-15+,22-20-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAUVPRONXAAGKY-VHCHDEHKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(SC1=NN=CC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN\1C(=O)C(S/C1=N\N=C\C2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-allyl-5-benzyl-2-((E)-benzylidenehydrazono)thiazolidin-4-one

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